

A Comprehensive Technical Guide to N-Boc-4-bromopiperidine

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Compound of Interest

Compound Name: *N-Boc-4-bromopiperidine*

Cat. No.: *B060578*

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For Researchers, Scientists, and Drug Development Professionals

N-Boc-4-bromopiperidine is a vital heterocyclic building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a piperidine ring protected with a tert-butyloxycarbonyl (Boc) group and a bromine atom at the 4-position, makes it an exceptionally versatile intermediate for the synthesis of complex molecular architectures. This guide provides an in-depth overview of its properties, synthesis, and applications, with a focus on its role in pharmaceutical development.

Core Properties of N-Boc-4-bromopiperidine

The physicochemical properties of **N-Boc-4-bromopiperidine** are crucial for its handling, storage, and reactivity in various chemical transformations. The following table summarizes its key quantitative data.

Property	Value
CAS Number	180695-79-8[1][2][3][4]
Molecular Formula	C ₁₀ H ₁₈ BrNO ₂ [1][2][3]
Molecular Weight	264.16 g/mol [1][3][5]
Appearance	Colorless to light yellow oil or low melting solid[1]
Melting Point	42 °C[2][6]
Boiling Point	296.599 °C at 760 mmHg[2]; 100-118 °C at 0.5 mmHg[5][6]
Density	1.327 g/cm ³ [2]; 1.3403 g/mL at 25 °C[5]
Refractive Index	n _{20/D} 1.4905[2][5]
Flash Point	133.179 °C[2]; >110 °C (closed cup)[5]
Vapor Pressure	0.001 mmHg at 25°C[2][6]
XLogP3	2.4[2]
Hydrogen Bond Donor Count	0[2]
Hydrogen Bond Acceptor Count	2[2]
Rotatable Bond Count	2[2]
Complexity	205[2]

Synthesis and Experimental Protocols

The most common synthesis of **N-Boc-4-bromopiperidine** involves the protection of the nitrogen atom of 4-bromopiperidine with a Boc group.

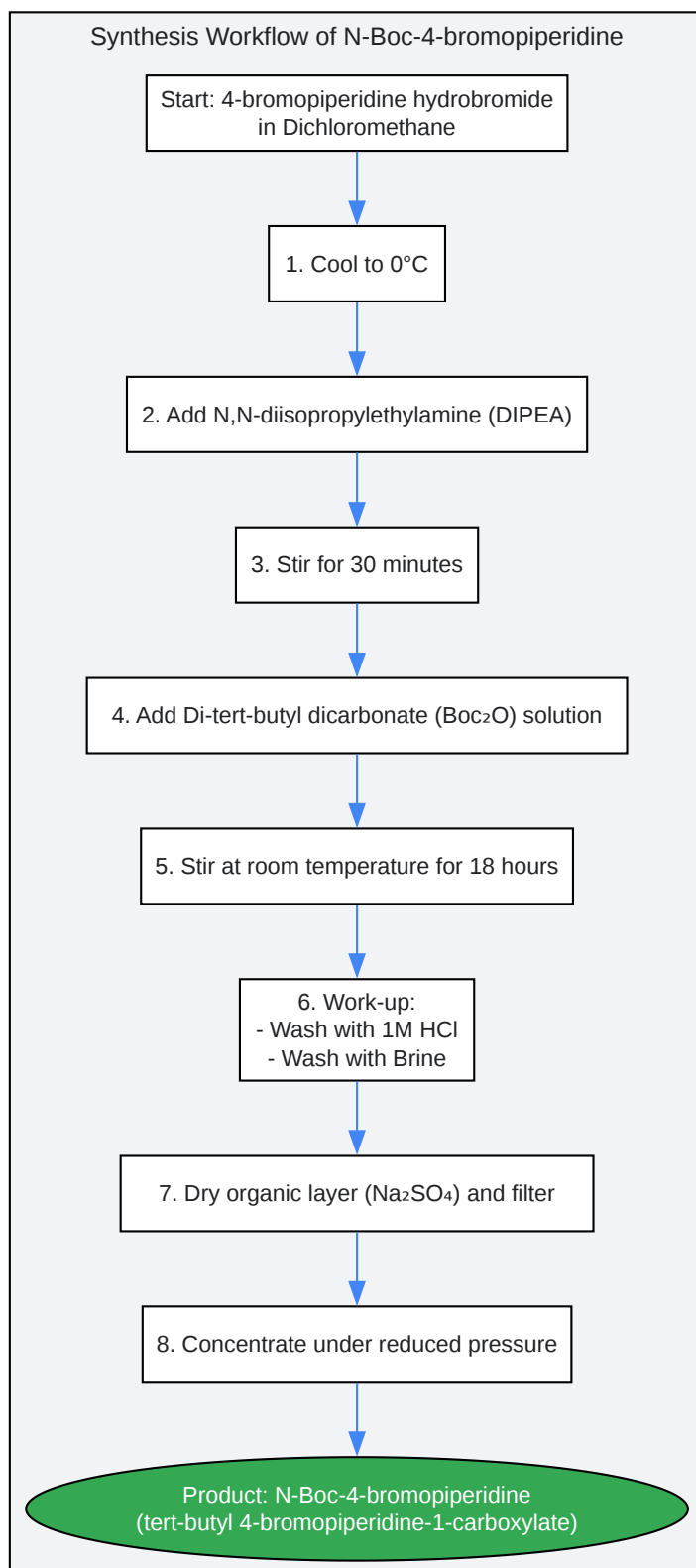
Experimental Protocol: Synthesis of tert-butyl 4-bromopiperidine-1-carboxylate[7][8]

Materials:

- 4-bromopiperidine hydrobromide
- Dichloromethane (DCM)
- N,N-diisopropylethylamine (DIPEA)
- Di-tert-butyl dicarbonate (Boc₂O)
- 1 M aqueous hydrochloric acid (HCl)
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- A suspension of 4-bromopiperidine hydrobromide (5 g, 0.02 mol) in dichloromethane (35 mL) is cooled to 0 °C.
- N,N-diisopropylethylamine (7.09 mL, 0.04 mol) is added slowly and dropwise to the suspension.
- The reaction mixture is stirred for 30 minutes at 0 °C.
- A solution of di-tert-butyl dicarbonate (6.67 g, 0.031 mol) in dichloromethane (35 mL) is then added dropwise.
- The reaction mixture is allowed to warm to room temperature and stirred for 18 hours.
- Upon completion, the reaction mixture is washed sequentially with 1 M aqueous hydrochloric acid (2 x 30 mL) and brine (30 mL).
- The organic layer is separated, dried over anhydrous sodium sulfate, and filtered.
- The filtrate is concentrated under reduced pressure to yield the product, tert-butyl 4-bromopiperidine-1-carboxylate, as a yellow oil in quantitative yield.



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Caption: Synthesis workflow for **N-Boc-4-bromopiperidine**.

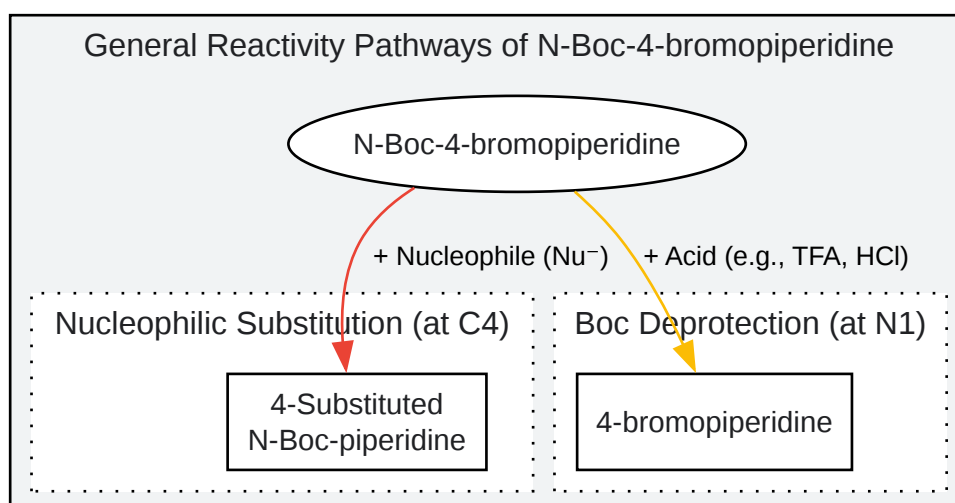
Reactivity and Applications in Drug Development

N-Boc-4-bromopiperidine serves as a cornerstone in the synthesis of a wide array of pharmaceuticals, particularly those containing a piperidine scaffold. The Boc group provides stability and enhances solubility, while the bromine atom offers a reactive site for further functionalization.^[1]

The key to its utility lies in two main reactive pathways:

- **Nucleophilic Substitution:** The bromine atom at the 4-position is a good leaving group, readily displaced by various nucleophiles. This allows for the introduction of diverse functional groups, including amines, thiols, and carbon nucleophiles, which is a critical step in building complex target molecules.
- **Boc Deprotection:** The Boc protecting group can be easily removed under acidic conditions to liberate the piperidine nitrogen. This free amine can then undergo a range of reactions, such as acylation, alkylation, or arylation, to further elaborate the molecular structure.

These dual functionalities make **N-Boc-4-bromopiperidine** a valuable precursor in the development of therapeutic agents for conditions such as neurological disorders.^[1] It is also utilized in bioconjugation processes and in the development of advanced materials.^[1]



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